molecular formula C18H18FN3O3 B2958571 5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde CAS No. 2224366-76-9

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B2958571
CAS No.: 2224366-76-9
M. Wt: 343.358
InChI Key: ZZHYAYISENRLNV-UHFFFAOYSA-N
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Description

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes a series of reactions including nucleophilic substitution, cyclization, and functional group transformations to introduce the piperazine and benzaldehyde moieties . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to maximize efficiency and minimize waste, often employing green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzyme active sites, inhibiting their activity, while the piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(5-Fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]-2-hydroxy-3-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-12-8-13(9-14(11-23)17(12)24)18(25)22-6-4-21(5-7-22)16-3-2-15(19)10-20-16/h2-3,8-11,24H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYAYISENRLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C=O)C(=O)N2CCN(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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